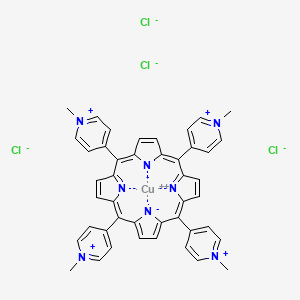
Dbco-NH-peg4-CH2CH2cooh
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-NH-peg4-CH2CH2cooh typically involves the following steps:
Preparation of DBCO-PEG4-NHS Ester: The DBCO group is first attached to a PEG4 chain via an NHS ester linkage.
Coupling with Amino Group: The DBCO-PEG4-NHS ester is then reacted with an amino group to form DBCO-PEG4-NH2.
Introduction of Carboxylic Acid Group: Finally, the amino group is coupled with a carboxylic acid group to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the process is often automated to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dbco-NH-peg4-CH2CH2cooh primarily undergoes the following types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction involves the DBCO group reacting with azide-functionalized molecules to form stable triazole linkages.
Amide Bond Formation: The amino group can react with carboxyl groups to form amide bonds, which is useful for conjugating the compound to other biomolecules.
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, carboxyl groups, NHS esters.
Conditions: Reactions are typically carried out in aqueous buffers like PBS at neutral to slightly basic pH (7-9).
Major Products
Triazole Linkages: Formed from SPAAC reactions with azide-functionalized molecules.
Amide Bonds: Formed from reactions with carboxyl groups.
Aplicaciones Científicas De Investigación
Dbco-NH-peg4-CH2CH2cooh has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of Dbco-NH-peg4-CH2CH2cooh involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO group reacts with azide-functionalized molecules to form stable triazole linkages without the need for a copper catalyst. This bioorthogonal reaction is highly specific and efficient, making it ideal for labeling and conjugation applications .
Comparación Con Compuestos Similares
Dbco-NH-peg4-CH2CH2cooh can be compared with other similar compounds, such as:
Dbco-NH-peg6-CH2CH2COOH: Similar structure but with a longer PEG chain, which may affect its solubility and biocompatibility.
Dbco-PEG4-NH2: Lacks the carboxylic acid group, limiting its ability to form amide bonds.
Dbco-PEG4-NHS Ester: Contains an NHS ester group instead of an amino group, making it more reactive towards primary amines.
This compound is unique due to its combination of a DBCO group, a PEG chain, and a carboxylic acid group, which provides versatility in bioorthogonal chemistry applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c33-28(12-15-37-17-19-39-21-22-40-20-18-38-16-13-30(35)36)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSVWJDGZGQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113186 | |
| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2110448-99-0 | |
| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2110448-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,4R)-3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8133670.png)



![tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl](/img/structure/B8133714.png)

